2-(4-{[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Overview
Description
2-(4-{[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring, a sulfonamide group, and a pyrido[2,3-d]pyrimidine core, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
2-(4-{[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(4-{[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrido[2,3-d]pyrimidine core, used in the treatment of breast cancer.
Palbociclib: Another CDK4/6 inhibitor with a similar structure, also used in breast cancer therapy.
Pemetrexed: A pyrrolo[2,3-d]pyrimidine derivative with antiviral activity.
Uniqueness
2-(4-{[4-(AMINOSULFONYL)ANILINO]CARBOTHIOYL}PIPERAZINO)-8-ETHYL-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-ethyl-5-oxo-2-[4-[(4-sulfamoylphenyl)carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O5S2/c1-2-26-12-16(19(30)31)17(29)15-11-23-20(25-18(15)26)27-7-9-28(10-8-27)21(34)24-13-3-5-14(6-4-13)35(22,32)33/h3-6,11-12H,2,7-10H2,1H3,(H,24,34)(H,30,31)(H2,22,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXZEMYFXLSPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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